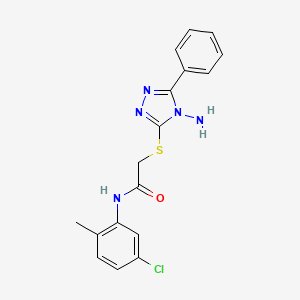

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the triazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves the following steps:

Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : This can be achieved by reacting phenylhydrazine with formic acid and thiourea under reflux conditions.

Thiolation: : The resulting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then reacted with chloroacetic acid in the presence of a base such as triethylamine to form the thiol derivative.

Coupling Reaction: : The thiol derivative is then coupled with 5-chloro-2-methylphenylamine using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, and the process would be monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiol group can be oxidized to form a disulfide bond.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: : Using reducing agents like tin chloride or iron powder.

Substitution: : Using nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Disulfides: : Formed from the oxidation of the thiol group.

Amines: : Formed from the reduction of nitro groups.

Substituted Phenyl Compounds: : Formed from substitution reactions on the phenyl ring.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential antimicrobial properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism would depend on the specific application and target organism.

Comparación Con Compuestos Similares

This compound is unique due to its specific structural features, such as the presence of the triazole ring and the chloro-substituted phenyl group. Similar compounds include:

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : Lacks the chloro-substituted phenyl group.

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide: : Similar structure but without the chlorine atom on the phenyl ring.

These compounds may have different biological activities and industrial applications due to their structural differences.

Actividad Biológica

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C19H21N5OS with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio) has been studied for its effectiveness against various bacterial strains. A study demonstrated that triazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Antiviral Activity

The compound's structural similarities to other triazoles have led to investigations into its antiviral potential. Notably, it has shown activity against β-coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of specific kinases such as CSNK2A2, which plays a crucial role in viral replication processes. The compound's triazole moiety enhances its binding affinity to these targets, improving its efficacy in viral assays .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects. For instance, it was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are critical regulators of cell death .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic and signaling pathways.

- Interaction with Nucleic Acids : Triazoles can intercalate with DNA or RNA structures, disrupting nucleic acid function and leading to cell death.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives revealed that 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio) exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics .

Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, the compound was tested against SARS-CoV-2 using plaque reduction assays. Results indicated a substantial reduction in viral load at specific concentrations, confirming its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-5-(4-pyridyl)-1,2,4-triazole | Structure | Antifungal |

| 4-Amino-5-cyclohexyl-1,2,4-triazole | Structure | Antitumor |

| 4-Amino-5-(2-bromophenyl)-1,2,4-triazole | Structure | Antimicrobial |

Propiedades

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-7-8-13(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPINKHKJDJPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.